molecular formula C7H4OS B1315982 5-Ethynylthiophene-2-carbaldehyde CAS No. 206768-21-0

5-Ethynylthiophene-2-carbaldehyde

Cat. No. B1315982
M. Wt: 136.17 g/mol
InChI Key: AOLOQUDYRSUFBE-UHFFFAOYSA-N
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Description

5-Ethynylthiophene-2-carbaldehyde is a chemical compound with the linear formula C7H4OS . It has a molecular weight of 136.17 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of 5-Ethynylthiophene-2-carbaldehyde is represented by the formula C7H4OS . The InChI code for this compound is 1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H .


Physical And Chemical Properties Analysis

5-Ethynylthiophene-2-carbaldehyde is a pale brown to dark brown liquid or crystals . The compound has a molecular weight of 136.17100 . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Fluorescent Sensing

5-Ethynylthiophene-2-carbaldehyde shows potential in fluorescent sensing applications. For instance, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) has been synthesized and characterized, demonstrating strong fluorescence quenching in the presence of Fe3+ ions, with little to no quenching observed for other metal ions. This specificity makes it a promising candidate for detecting iron ions in various environments (Zhang et al., 2016).

Chemical Synthesis

5-Ethynylthiophene-2-carbaldehyde plays a significant role in the synthesis of various chemical compounds. For example, it reacts with alkylethynylmagnesium halides to produce thienyl acetylenic alcohols, which can be further oxidized to corresponding ketones. These reactions and their products are of interest for various chemical synthesis applications, including pharmaceuticals and materials science (Nakhmanovich et al., 1970).

Photophysical Properties

The compound also finds use in studying photophysical properties. Studies on push-pull chromophoric extended styryls derived from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde) provide insights into intramolecular charge transfer, fluorescence, and quantum yield in various solvents. These findings are crucial for developing materials with specific optical properties (Telore et al., 2015).

Potential Applications in Covert Marking

The synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines derived from N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes show potential for applications in covert marking. These compounds exhibit moderate to high fluorescence quantum yields and have been explored for their use as invisible ink dyes, demonstrating the versatility of 5-Ethynylthiophene-2-carbaldehyde derivatives in specialized applications like security and anti-counterfeiting measures (Bogza et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-ethynylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLOQUDYRSUFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572341
Record name 5-Ethynylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylthiophene-2-carbaldehyde

CAS RN

206768-21-0
Record name 5-Ethynylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Lu, X Xu, K Cao, J Cui, Y Zhang, Y Shen… - Journal of Materials …, 2013 - pubs.rsc.org
In this study, new push–pull alkoxy-wrapped zinc porphyrin dyes with intramolecular donor–π–acceptor structures have been designed and synthesized for dye-sensitized solar cells (…
Number of citations: 71 pubs.rsc.org
Y Yuan, JX Chen, WC Chen, SF Ni, HX Wei, J Ye… - Organic …, 2015 - Elsevier
… -2-yl)thiophene-2-carbaldehyde (2) and 5-(7,10-diphenylfluoranthen-8-yl)thiophene-2-carbaldehyde (3) were prepared via Diels–Alder reactions of 5-ethynylthiophene-2-carbaldehyde …
Number of citations: 25 www.sciencedirect.com
B Sahraoui, R Czaplicki, J Luc… - 2009 11th International …, 2009 - ieeexplore.ieee.org
… The complexes 3 were obtained in two steps from either 4-ethynyl benzaldehyde or 5-ethynylthiophene-2-carbaldehyde [11] The absorption spectra of 2, 3a,b solution in …
Number of citations: 5 ieeexplore.ieee.org
Y Wang, L Xu, X Wei, X Li, H Ågren, W Wu… - New Journal of …, 2014 - pubs.rsc.org
Four novel D–π–A porphyrin dyes (YQ1–YQ4) with 2-diphenylaminothiophene attached at the meso-position as the electron donor have been synthesized and used as the sensitizers …
Number of citations: 47 pubs.rsc.org
WC Wang, YW Lin, SH Peng, CT Chuang, CC Chang… - Organic …, 2020 - Elsevier
… Bromo-functionalized porphyrin was coupled with 5-ethynylthiophene-2-carbaldehyde by Sonogashira coupling reaction and afforded a green solid in 38.5% yield after purification by …
Number of citations: 12 www.sciencedirect.com
JL Fillaut, J Perruchon, P Blanchard, J Roncali… - …, 2005 - ACS Publications
A series of new donor−π-acceptor ruthenium acetylide systems built around thiophene-based π-conjugating spacers of different lengths have been developed. Comparison of the linear …
Number of citations: 92 pubs.acs.org
W Wu, J Zhang, H Yang, B Jin, Y Hu, J Hua… - Journal of Materials …, 2012 - pubs.rsc.org
A new family of linear structure Pt(II) (triphenylamine alkynyl) 2(triethyl-phosphine) (2-carboxy-2-cyanovinyl-X-alkynyl) (where X = thiophene (PT1), [2, 2′]-bi-thiophene (PT2) or 1,2-di(2…
Number of citations: 89 pubs.rsc.org
ZY Li, W Wu, Q Zhang, B Jin, J Hua… - Chemistry–An Asian …, 2013 - Wiley Online Library
… The starting materials, compound 1, [18] 5-ethynylthiophene-2-carbaldehyde (5a), 19 5′-ethynyl-[2,2′]bithio-phene-5-carbaldehyde (5b), 19 and N 1 -(4-(Diphenylamino)phenyl)-N 1 -…
Number of citations: 16 onlinelibrary.wiley.com
FR Dai, YC Chen, LF Lai, WJ Wu… - Chemistry–An Asian …, 2012 - Wiley Online Library
… 5-Ethynylthiophene-2-carbaldehyde (L1) was also prepared according to the method described. All other chemicals were obtained commercially and used as received. …
Number of citations: 35 onlinelibrary.wiley.com
KT Mahmudov, MN Kopylovich, AM Maharramov… - Coordination Chemistry …, 2014 - Elsevier
… Thus, complex 7, obtained by a Knoevenagel condensation of barbituric acid with 5-ethynylthiophene-2-carbaldehyde followed by reaction of the formed product with [Ru(Cl)(CF 3 SO 3 …
Number of citations: 184 www.sciencedirect.com

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